2-Hexadecenal

Description

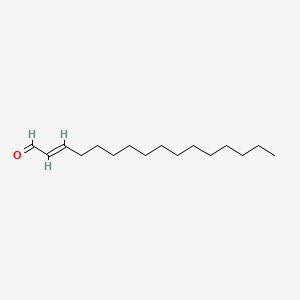

Structure

3D Structure

Properties

IUPAC Name |

(E)-hexadec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJFYXOVGVXZKT-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015907 | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3163-37-9, 27104-14-9, 22644-96-8 | |

| Record name | 2-Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXADECENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Natural Occurrence of (E)-2-Hexadecenal: A Technical Guide

Abstract

(E)-2-Hexadecenal is a reactive, long-chain unsaturated aldehyde with significant and diverse biological roles. Initially identified as a key intermediate in sphingolipid catabolism, its functions extend to intercellular signaling and chemical ecology, acting as a signaling molecule in mammals, a pheromone in insects, and a volatile compound in plants. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and natural distribution of (E)-2-Hexadecenal. It details the primary metabolic pathways, summarizes its occurrence across different biological kingdoms, and presents key experimental protocols for its synthesis and quantification. Furthermore, this guide illustrates the critical signaling cascades initiated by this lipid aldehyde, offering insights for researchers in cellular biology, drug development, and chemical ecology.

Discovery and Biosynthesis

The discovery of trans-2-Hexadecenal as a biologically generated molecule is intrinsically linked to the study of sphingolipid metabolism. It is not a product of de novo fatty acid synthesis in the conventional sense but rather a specific catabolite.

Sphingolipid Degradation Pathway

The primary and most well-characterized route for the endogenous production of (E)-2-Hexadecenal is the irreversible degradation of the bioactive signaling lipid, sphingosine-1-phosphate (S1P).[1][2] This final step in sphingolipid catabolism is catalyzed by the enzyme Sphingosine-1-phosphate lyase (SPL) , an enzyme dependent on a pyridoxal-5-phosphate (P5P) cofactor.[3] SPL cleaves S1P at the C2-3 carbon-carbon bond, yielding two distinct products: (E)-2-Hexadecenal and phosphoethanolamine .[1]

While C18-S1P is the canonical substrate, SPL can also act on other long-chain base phosphates, such as dihydrosphingosine 1-phosphate, to produce the corresponding fatty aldehyde.[1] Under normal physiological conditions, the levels of free (E)-2-Hexadecenal are kept low, as it is quickly metabolized, primarily through oxidation to (2E)-hexadecenoic acid by fatty aldehyde dehydrogenase (FALDH).[1][2]

Insect Pheromone Biosynthesis

In certain insects, a different biosynthetic pathway has been identified for the production of hexadecenal isomers that function as sex pheromones. This pathway starts with hexadecanoic acid (palmitic acid). The fatty acid is first reduced to the corresponding saturated aldehyde, hexadecanal. Subsequently, a desaturase enzyme introduces a double bond at a specific position to create the final pheromone component, such as (Z)-11-hexadecenal.[4]

Natural Occurrence

(E)-2-Hexadecenal has been identified in a variety of organisms, from mammals to insects and plants, where it serves distinct biological purposes. A summary of its natural occurrence is presented in Table 1.

| Kingdom | Organism/System | Location/Context | Role/Significance | References |

| Animalia | Mammalian Cells (Human, Murine) | Intracellular (Endoplasmic Reticulum) | Metabolite of sphingolipid degradation; Pro-apoptotic signaling molecule. | [1][2] |

| Human Plasma | Circulatory System | Biomarker for Sphingosine-1-phosphate lyase (SPL) activity. | [3] | |

| Insects (e.g., Chilo suppressalis) | Pheromone Gland | Sex pheromone component for chemical communication. | [4] | |

| Plantae | Coriander (Leaf Oil) | Volatile Oils | Aromatic and signaling compound. | [5] |

| Citrus Species | Essential Oils | Component of citrus aroma. | [6] |

Table 1: Summary of the Natural Occurrence of 2-Hexadecenal and its Isomers.

Biological Activity and Signaling Pathways

Beyond its role as a metabolic intermediate, (E)-2-Hexadecenal is a potent bioactive lipid that can initiate a specific cellular stress response pathway, ultimately leading to programmed cell death (apoptosis).

Induction of Apoptosis via JNK Signaling

Treatment of various mammalian cell lines with exogenous (E)-2-Hexadecenal has been shown to cause profound morphological changes, including cytoskeletal reorganization, cell rounding, and detachment from the substratum.[1][2] These effects are precursors to apoptosis.

The underlying mechanism is the specific activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] (E)-2-Hexadecenal exposure leads to the activation of Mixed Lineage Kinase 3 (MLK3), which in turn phosphorylates and activates MAP Kinase Kinases 4 and 7 (MKK4/7). MKK4/7 then phosphorylate and activate JNK. Activated JNK translocates to the nucleus to phosphorylate transcription factors like c-Jun and also acts on mitochondrial targets to initiate the intrinsic apoptotic cascade.[1][7] This includes the release of cytochrome c, activation of Bax, and cleavage of Bid.[1] Notably, this signaling is specific, as other major pathways like ERK, AKT, and p38 are not affected.[1]

Experimental Methodologies

The study of (E)-2-Hexadecenal requires robust methods for its synthesis and quantification in complex biological matrices.

Chemical Synthesis

A previously described method for the chemical synthesis of (2E)-Hexadecenal involves a three-step process:[1]

-

Olefination: Reaction of myristaldehyde with triethyl phosphonoacetate.

-

Reduction: Reduction of the resulting α,β-unsaturated ester using alane.

-

Oxidation: Oxidation of the subsequent alcohol to the final aldehyde product using pyridinium chlorochromate (PCC).

The final product's structure and purity are typically confirmed using 1H- and 13C-NMR spectroscopy and high-resolution mass spectrometry.[1]

Quantification in Biological Samples

Due to its low volatility, lack of a strong chromophore, and poor ionization by electrospray, quantifying (E)-2-Hexadecenal requires a specialized approach involving chemical derivatization.[3] A highly sensitive method has been developed utilizing liquid chromatography (LC) coupled with either tandem mass spectrometry (MS/MS) or fluorescence detection.[3][8]

Protocol Outline:

-

Extraction: Separation and concentration of (E)-2-Hexadecenal from the biological matrix (e.g., plasma, cell lysates) using an appropriate extraction procedure.

-

Derivatization: The aldehyde is reacted with 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH). This reagent transforms the non-ionizable and non-fluorescent aldehyde into a derivative that is readily ionizable for MS analysis and highly fluorescent for fluorescence detection.[3]

-

LC Separation: The derivatized product is separated from other sample components using reversed-phase liquid chromatography.

-

Detection and Quantification: The analyte is detected by MS/MS or a fluorescence detector. Quantification is achieved by comparing the signal to a standard curve generated from known concentrations of derivatized (E)-2-Hexadecenal. This method achieves an outstanding limit of detection (LOD) of 1 fmol per sample for LC-MS/MS.[3]

References

- 1. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. | Sigma-Aldrich [sigmaaldrich.cn]

- 4. tandfonline.com [tandfonline.com]

- 5. (E)-2-Hexadecenal|CAS 22644-96-8|Research Chemical [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. (E)-2-Hexadecenal | 22644-96-8 | FH23781 | Biosynth [biosynth.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of trans-2-Hexadecenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-2-Hexadecenal, a bioactive long-chain aldehyde. The information presented herein is intended to support research and development efforts in fields such as cell signaling, drug discovery, and lipidomics.

Chemical Identity and Physical Properties

trans-2-Hexadecenal, also known as (E)-2-Hexadecenal, is an unsaturated fatty aldehyde with a 16-carbon chain. It is a key intermediate in sphingolipid metabolism and has been identified as a signaling molecule involved in cellular processes such as apoptosis.

Table 1: General and Physicochemical Properties of trans-2-Hexadecenal

| Property | Value | Source |

| IUPAC Name | (2E)-hexadec-2-enal | [1] |

| Synonyms | trans-2-Hexadecenal, (E)-2-Hexadecenal | [1] |

| CAS Number | 22644-96-8 | [2] |

| Molecular Formula | C₁₆H₃₀O | [1][2] |

| Molecular Weight | 238.41 g/mol | [1] |

| Physical State | Crystalline solid | [2] |

| Predicted Boiling Point | 313.6 ± 9.0 °C at 760 mmHg | |

| Predicted Melting Point | Not available | |

| Predicted Density | 0.8±0.1 g/cm³ |

Table 2: Solubility of trans-2-Hexadecenal

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 30 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [2] |

| Ethanol | 30 mg/mL | [2] |

| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of trans-2-Hexadecenal.

Table 3: Spectral Data for trans-2-Hexadecenal

| Technique | Key Features | Source |

| Mass Spectrometry (MS) | Molecular Ion (M+Na)⁺: m/z 261.2189 (calculated), 261.2192 (found) | |

| ¹H Nuclear Magnetic Resonance (NMR) | Predicted chemical shifts for aldehydic proton (~9.5 ppm, doublet), vinylic protons (~6.1-6.9 ppm, multiplet), and aliphatic protons (~0.8-2.3 ppm). | [3] |

| Infrared (IR) Spectroscopy | Characteristic absorptions expected for C=O stretch (~1685-1710 cm⁻¹ for α,β-unsaturated aldehyde), C=C stretch, and C-H stretches. | [4][5] |

Note: While mass spectrometry data is available specifically for trans-2-Hexadecenal, the provided ¹H NMR and IR data are based on predictions and characteristic values for similar long-chain α,β-unsaturated aldehydes due to the scarcity of published spectra for this specific compound.[3][4][5]

Experimental Protocols

Synthesis of trans-2-Hexadecenal

The following is a detailed protocol for the chemical synthesis of trans-2-Hexadecenal.

References

- 1. 2-Hexadecenal | C16H30O | CID 5280541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. TRANS-2-HEXENAL(6728-26-3) 1H NMR [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Emerging Role of 2-Hexadecenal in Sphingolipid Metabolism and Cellular Fate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral components of cell membranes and play crucial roles as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The metabolic pathways of sphingolipids are complex and tightly regulated, with ceramide at the central hub. The irreversible degradation of the bioactive sphingolipid, sphingosine-1-phosphate (S1P), by the enzyme S1P lyase (SPL) represents a critical exit point from this metabolic network. This catabolic reaction yields two products: phosphoethanolamine and the long-chain fatty aldehyde, (E)-2-Hexadecenal.[1][2] While historically viewed as a simple metabolic byproduct, recent evidence has illuminated 2-Hexadecenal as a potent bioactive molecule in its own right, capable of influencing cellular fate through distinct signaling pathways. This technical guide provides a comprehensive overview of the role of this compound in the context of sphingolipid metabolism, with a focus on its downstream effects, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

This compound: A Bioactive Product of Sphingolipid Catabolism

The generation of this compound from S1P is the final, irreversible step in the degradation of sphingoid bases. This process is catalyzed by S1P lyase, an enzyme primarily located in the endoplasmic reticulum. The resulting α,β-unsaturated aldehyde is a reactive molecule that can interact with various cellular components, including proteins and nucleic acids, to elicit a range of biological responses.[1][2]

Quantitative Effects of this compound on Cellular Processes

Experimental studies have demonstrated that exogenous application of this compound can induce significant cellular changes, most notably cytoskeletal reorganization and apoptosis, in a dose-dependent manner. The following tables summarize the key quantitative findings from various cell-based assays.

Table 1: Cytotoxic and Apoptotic Effects of this compound on Various Cell Lines

| Cell Line | Concentration (µM) | Assay | Observed Effect | Reference |

| HEK293T | 25-50 | Microscopy | Cell rounding and detachment | [3] |

| NIH3T3 | 25 | Annexin V/PI Flow Cytometry | Increased percentage of apoptotic cells | [4] |

| HeLa | 25 | Annexin V/PI Flow Cytometry | Increased percentage of apoptotic cells | [4] |

| HEK293T | 25 | Annexin V/PI Flow Cytometry | Increased percentage of apoptotic cells | [4] |

| Human Skeletal Muscle Cells | 5 | Fatty Acid Oxidation Assay | 28% decrease in fatty acid oxidation efficiency | [5] |

| Human Skeletal Muscle Cells | 5 | Gene Expression (IL-6) | 80% increase in IL-6 expression | [5] |

Table 2: this compound-Induced Activation of Apoptotic Signaling Molecules

| Cell Line | Concentration (µM) | Target Protein | Measurement | Result | Reference |

| HEK293T | 25 | PARP | Western Blot | Increased cleavage of PARP | [4] |

| HeLa | 25 | PARP | Western Blot | Increased cleavage of PARP | [4] |

| HEK293T | 10-50 | JNK | Western Blot (Phospho-JNK) | Dose-dependent increase in JNK phosphorylation | [3] |

| HeLa | 25 | Bax | Immunofluorescence | Increased punctate staining indicating Bax activation | [6] |

| HEK293T | 10-50 | Bid | Western Blot | Dose-dependent increase in Bid cleavage (tBid) | [6] |

| HEK293T | 10-50 | Bim | Western Blot (Mitochondrial Fraction) | Increased levels of BimL and BimEL in mitochondria | [6] |

Signaling Pathways Modulated by this compound

The primary signaling cascade activated by this compound is the c-Jun N-terminal kinase (JNK) pathway, a key regulator of cellular stress responses and apoptosis.

This compound-Induced JNK-Dependent Apoptotic Pathway

Upon cellular exposure, this compound activates Mixed Lineage Kinase 3 (MLK3), which in turn phosphorylates and activates MKK4/7. These MAP kinase kinases then dually phosphorylate and activate JNK. Activated JNK translocates to the mitochondria where it phosphorylates and activates pro-apoptotic proteins of the Bcl-2 family, such as Bim and Bid. This leads to the activation of Bax, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c into the cytosol. Cytochrome c then initiates the caspase cascade, culminating in the cleavage of effector caspases and apoptotic substrates like PARP, ultimately leading to programmed cell death.

References

Endogenous Formation of 2-Hexadecenal from Sphingosine-1-Phosphate Lyase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that regulates a multitude of cellular processes. Its irreversible degradation is exclusively catalyzed by the enzyme Sphingosine-1-phosphate lyase (SPL). This reaction is not merely a catabolic endpoint but a significant event in cell signaling, as it terminates S1P-mediated signals and generates two biologically active products: phosphoethanolamine and (E)-2-hexadecenal. While SPL's role in controlling S1P levels is well-documented, the functional significance of its aldehydic product, 2-hexadecenal, is an expanding area of research. This technical guide provides a comprehensive overview of the enzymatic formation of this compound, its subsequent signaling roles, and detailed experimental protocols for its study. The content is tailored for researchers, scientists, and drug development professionals investigating sphingolipid metabolism and its therapeutic potential.

The Sphingolipid Rheostat and S1P Lyase

Sphingolipid metabolism is a dynamic network of interconnected pathways that produce a variety of signaling molecules. A central concept in this field is the "sphingolipid rheostat," which posits that the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) dictates cell fate.[1][2] S1P, formed by the phosphorylation of sphingosine, exerts its effects both intracellularly and extracellularly by binding to a family of five G protein-coupled receptors (S1PR1-5).[3][4] This signaling axis is crucial for processes including cell proliferation, migration, survival, angiogenesis, and immune cell trafficking.[1][4]

The cellular and circulating levels of S1P are tightly controlled by the interplay between its synthesis by sphingosine kinases and its degradation.[5] The final and irreversible step in sphingolipid catabolism is catalyzed by Sphingosine-1-phosphate lyase (SPL, EC 4.1.2.27), an integral membrane protein of the endoplasmic reticulum.[1][6][7] SPL is the sole enzyme responsible for irreversibly breaking down S1P, thus serving as a critical control point in the sphingolipid pathway.[6][8] Its action depletes the pro-survival S1P pool while generating two key products: phosphoethanolamine, which can be utilized for phospholipid synthesis, and the long-chain aldehyde (E)-2-hexadecenal (hereafter referred to as this compound).[6][9]

The S1P Lyase Enzymatic Reaction

The catalytic activity of SPL is a key regulatory node in lipid signaling. Understanding the specifics of this reaction is fundamental for researchers in the field.

-

Enzyme: Sphingosine-1-phosphate lyase (SPL), encoded by the SGPL1 gene.[8]

-

Substrate: The primary endogenous substrate is D-erythro-sphingosine-1-phosphate (S1P). SPL can also cleave dihydrosphingosine-1-phosphate (DHS1P), producing hexadecanal (a saturated aldehyde).[10]

-

Cofactor: The reaction is dependent on pyridoxal 5'-phosphate (PLP) as a cofactor.[4][6]

-

Location: SPL is predominantly localized to the endoplasmic reticulum (ER) membrane, with its catalytic domain facing the cytosol.[6][7] Recent evidence also suggests its presence within the nucleus, implying a role in nuclear S1P metabolism.[11]

-

Mechanism: SPL catalyzes the cleavage of the C2-C3 carbon-carbon bond of S1P.[5][6] This is an irreversible retro-aldol type reaction.

-

Products: The reaction yields (E)-2-hexadecenal and ethanolamine phosphate.[6][12]

Biological Activity of this compound

Far from being an inert metabolic byproduct, this compound is a reactive α,β-unsaturated aldehyde with distinct biological activities. Its generation by SPL introduces a new layer of signaling downstream of S1P degradation.

Induction of Apoptosis via JNK Signaling

A primary documented role of this compound is the induction of apoptosis.[13][14] In various cell types, including HEK293T, NIH3T3, and HeLa cells, exposure to this compound leads to cytoskeletal reorganization, cell rounding, detachment, and ultimately, programmed cell death.[13][15]

This pro-apoptotic effect is mediated specifically through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[13][14] The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to the activation of the upstream kinase MLK3. MLK3 then phosphorylates and activates MKK4/7, which in turn phosphorylates and activates JNK.[13] Activated JNK mediates apoptosis through downstream targets, including the phosphorylation of c-Jun and the modulation of Bcl-2 family proteins like Bid, Bax, and Bim.[13][14] Notably, this signaling is specific, as this compound does not appear to activate the ERK, AKT, or p38 MAPK pathways under the same conditions.[13][14]

Nuclear Functions and Reactivity

The potential presence of SPL in the nucleus suggests that this compound can be generated in close proximity to chromatin.[11] Studies have shown that nuclear-generated this compound can act as a regulator of histone deacetylase (HDAC) activity.[11][16] By inhibiting HDACs, this compound can lead to increased histone acetylation, thereby influencing chromatin structure and gene expression.[11]

As a reactive aldehyde, this compound can also readily form adducts with cellular nucleophiles. It has been shown to react with deoxyguanosine in DNA and with cellular proteins and glutathione, suggesting it may contribute to cellular stress and damage if not efficiently detoxified.[15][17]

Quantitative Data Summary

The study of this compound formation requires precise quantification. The following tables summarize key data from the literature to aid in experimental design.

Table 1: S1P Lyase Kinetic and Inhibition Data

| Parameter | Value | Substrate/Inhibitor | System | Reference |

|---|---|---|---|---|

| Km | 2.68 µM | C17-Dihydrosphingosine-1-Phosphate | Cell Lysate | [18] |

| IC50 | 52.4 ± 0.04 µM | FTY720 (Fingolimod) | Liver Microsomes | [10] |

| Activity | ~4-8 pmol/mg/min | Endogenous Substrates | Cell Lysate |[18][19] |

Table 2: Bioactive Concentrations of this compound in Cellular Assays

| Cellular Effect | Effective Concentration | Cell Type(s) | Reference |

|---|---|---|---|

| Induction of Apoptosis | ≥ 25 µM | HEK293T, NIH3T3, HeLa | [13][20] |

| JNK Activation | ~50 µM | HEK293T | [13] |

| Histone Acetylation | 0.1 - 10.0 µM | Lung Epithelial Nuclear Fraction |[11] |

Table 3: Sensitivity of this compound Quantification Methods

| Method | Derivatization Reagent | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| HPLC-FLD | 5,5-dimethyl cyclohexanedione | 2.5 pmol (LOQ) | [18] |

| LC-MS/MS | 2-diphenylacetyl-1,3-indandione-1-hydrazone | 1 fmol | [21] |

| LC-FLD | 2-diphenylacetyl-1,3-indandione-1-hydrazone | 0.75 pmol |[21] |

Experimental Protocols

Accurate and reproducible methods are crucial for studying SPL activity and the effects of this compound. The following section details key experimental procedures.

Protocol: Measurement of S1P Lyase Activity by LC-MS/MS

This protocol is adapted from established methods for quantifying the enzymatic product this compound from a biological matrix.[10] It relies on derivatization of the aldehyde product to ensure sensitive and stable detection.

Materials:

-

Cell or tissue lysate (e.g., liver microsomal fraction)

-

Reaction Buffer: 35 mM potassium phosphate (pH 7.4), 0.6 mM EDTA, 70 mM sucrose, 36 mM sodium fluoride, 0.57 mM pyridoxal-5'-phosphate (P5P)

-

Substrate: 0.4 mM S1P in 1% Triton X-100

-

Internal Standard: (2E)-d5-hexadecenal (deuterated)

-

Stop Solution: Methanol

-

Derivatization Reagent: 5 mM semicarbazide in 5% formic acid in methanol

Procedure:

-

Protein Preparation: Prepare microsomal fractions from tissue homogenates or use total cell lysates. Determine total protein concentration using a standard method (e.g., BCA assay).

-

Enzymatic Reaction:

-

In a glass tube, combine 175 µL of Reaction Buffer and 50 µL of protein preparation (e.g., 5-10 µg total protein).

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of 0.4 mM S1P substrate (final concentration: 40 µM).

-

Incubate at 37°C for 20 minutes. The reaction is linear within this time frame and protein range.[10]

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 2 mL of ice-cold methanol containing a known amount of the internal standard (e.g., 20 pmol (2E)-d5-hexadecenal).

-

Vortex thoroughly and centrifuge to pellet precipitated protein.

-

Transfer the supernatant to a new tube for derivatization.

-

-

Derivatization:

-

Add the Derivatization Reagent to the supernatant.

-

Incubate at 40°C for 2 hours to form the semicarbazone derivative of this compound.

-

-

Analysis:

-

Analyze the derivatized sample by liquid chromatography-electrospray ionization-tandem mass spectrometry (ESI-LC/MS/MS).

-

Quantify the amount of this compound produced by comparing its peak area to that of the deuterated internal standard.

-

Protocol: Analysis of this compound-Induced Apoptosis

This protocol outlines the procedure to assess apoptosis in cultured cells following treatment with this compound, based on methods from Kumar et al.[13]

Materials:

-

Cultured cells (e.g., HEK293T, NIH3T3)

-

Standard growth medium and serum-free medium

-

This compound (dissolved in an appropriate vehicle, e.g., ethanol)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometer

Procedure:

-

Cell Culture: Plate cells in 6-well plates and grow to approximately 70-80% confluency.

-

Serum Starvation: To reduce basal signaling, wash cells with PBS and replace the growth medium with serum-free medium. Incubate for 3 hours.

-

Treatment: Treat cells with this compound (e.g., 25 µM final concentration) or vehicle control for the desired time period (e.g., 3-6 hours).

-

Cell Harvesting:

-

Collect both floating and attached cells. For attached cells, use trypsin and then neutralize.

-

Combine all cells from each well and centrifuge.

-

Wash the cell pellet twice with cold PBS.

-

-

Annexin V Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided with the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. Quantify the percentage of apoptotic cells.

-

Conclusion and Therapeutic Perspectives

The enzymatic degradation of S1P by SPL is a pivotal event that extends beyond simple catabolism. It represents a switch, turning off a pro-survival signal (S1P) and simultaneously generating a pro-apoptotic signal (this compound). This dual action places SPL at a critical juncture in cell fate decisions. For drug development professionals, SPL is an attractive therapeutic target. Inhibition of SPL can elevate S1P levels, which is being explored for autoimmune diseases like multiple sclerosis and inflammatory conditions.[2] However, the consequent reduction in this compound and its downstream effects on apoptosis and histone modification must be carefully considered. Future research should focus on the in vivo relevance of this compound signaling, the identification of its specific protein adducts, and its role in the pathophysiology of diseases where sphingolipid metabolism is dysregulated, such as cancer, neurodegeneration, and fibrotic diseases.[4][22][23] A deeper understanding of the S1P/2-hexadecenal axis will undoubtedly unveil new therapeutic opportunities.

References

- 1. Sphingosine-1-phosphate lyase in development and disease: Sphingolipid metabolism takes flight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lyase to live by: Sphingosine phosphate lyase as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The low down on sphingosine-1-phosphate lyase as a regulator of thymic egress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of sphingosine-1-phosphate lyase activity by ESI-LC/MS/MS quantitation of (2E)-hexadecenal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear Sphingosine-1-phosphate Lyase Generated Δthis compound is A Regulator of HDAC Activity and Chromatin Remodeling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S1P lyase in skeletal muscle regeneration and satellite cell activation: Exposing the hidden lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. The sphingosine 1-phosphate breakdown product, (2E)-hexadecenal, forms protein adducts and glutathione conjugates in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]

- 23. Sphingosine-1-phosphate lyase is an endogenous suppressor of pulmonary fibrosis: role of S1P signalling and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hexadecenal: An Endogenous Signaling Molecule Orchestrating Cellular Fate

A Technical Guide for Researchers and Drug Development Professionals

Introduction

trans-2-Hexadecenal (t2-HD), a long-chain fatty aldehyde, is emerging from the shadows of intermediary metabolism to be recognized as a potent endogenous signaling molecule. Historically viewed as a mere byproduct of sphingolipid degradation, recent evidence has illuminated its critical role in dictating cellular processes such as cytoskeletal organization, stress responses, and apoptosis.[1][2] This technical guide provides an in-depth overview of the cellular signaling pathways modulated by t2-HD, detailed experimental protocols for its study, and quantitative data to support future research and therapeutic development.

Origin and Metabolism of 2-Hexadecenal

The primary endogenous source of trans-2-hexadecenal is the irreversible degradation of the bioactive signaling lipid, sphingosine-1-phosphate (S1P).[1][3][4] This catabolic reaction is catalyzed by the enzyme S1P lyase (SPL), which cleaves S1P to yield phosphoethanolamine and t2-HD.[1][3] While S1P has well-established roles in a plethora of cellular functions, the biological activities of its degradation products are now coming into focus, revealing a new layer of signaling complexity within the sphingolipid metabolic pathway.[1] Under normal physiological conditions, t2-HD can be further oxidized to (2E)-hexadecenoic acid by long-chain fatty aldehyde dehydrogenase (FALDH).[3]

Cellular Effects and Signaling Pathways

trans-2-Hexadecenal exerts profound effects on cellular morphology and viability, primarily through the activation of a specific stress-activated signaling cascade.

Cytoskeletal Reorganization and Apoptosis

Exposure of various cell types, including HEK293T, NIH3T3, and HeLa cells, to t2-HD induces rapid and dramatic changes in cell structure.[1] These changes are characterized by cell rounding, detachment from the substratum, and reorganization of the actin cytoskeleton.[1][3] These morphological alterations are precursors to the induction of programmed cell death, or apoptosis.[1][2]

The JNK-Dependent Signaling Pathway

The cellular effects of t2-HD are predominantly mediated by the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family.[1][2] Notably, other MAPK pathways, such as those involving ERK and p38, as well as the PI3K/Akt survival pathway, appear to be unaffected by t2-HD treatment.[1]

The activation of the JNK pathway by t2-HD is initiated by the generation of reactive oxygen species (ROS).[1] This oxidative stress leads to the activation of the upstream kinase MLK3 (Mixed Lineage Kinase 3), which in turn phosphorylates and activates MKK4/7 (MAPK Kinase 4/7).[1] MKK4/7 then directly phosphorylates and activates JNK.[1]

Activated JNK translocates to the nucleus and mitochondria to exert its pro-apoptotic effects through various downstream targets:[1][5][6]

-

Nuclear Events: JNK phosphorylates and activates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.[1][5]

-

Mitochondrial Events: JNK activation promotes the release of cytochrome c from the mitochondria by activating pro-apoptotic Bcl-2 family members like Bax and Bid, and increasing the translocation of Bim to the mitochondria.[1]

The following diagram illustrates the JNK-dependent signaling pathway induced by trans-2-Hexadecenal.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 2-Hexadecenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of 2-Hexadecenal, a 16-carbon unsaturated aldehyde. It details the distinct properties of its (E)- and (Z)-isomers, presenting available physicochemical data in a structured format for comparative analysis. This document includes illustrative diagrams of the chemical structures and outlines experimental methodologies for their synthesis and analysis, serving as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology.

Introduction

This compound (C₁₆H₃₀O) is a long-chain unsaturated aldehyde that exists as two stereoisomers: (E)-2-Hexadecenal and (Z)-2-Hexadecenal.[1][2] These isomers, arising from the geometry of the carbon-carbon double bond at the C-2 position, exhibit distinct physical and chemical properties, which in turn can lead to different biological activities. A thorough understanding of their individual characteristics is crucial for researchers investigating their roles in various biological pathways and for those involved in the development of new therapeutic agents.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a 16-carbon chain with a carbonyl group at one terminus (C-1) and a double bond between carbons 2 and 3.[1][2] The spatial arrangement of the substituents around this double bond gives rise to the (E) and (Z) stereoisomers.

Below is a summary of the available quantitative data for the stereoisomers of this compound. Data for the (Z)-isomer is notably limited in publicly accessible literature.

| Property | (E)-2-Hexadecenal | (Z)-2-Hexadecenal |

| Molecular Formula | C₁₆H₃₀O[3][4][5][6][7] | C₁₆H₃₀O[2] |

| Molecular Weight | 238.41 g/mol [3][6][7] | 238.41 g/mol [2] |

| Melting Point | 27 °C[3] | No experimental data available |

| Boiling Point | 332.60 °C (estimated at 760 mmHg) | No experimental data available |

| Kovats Retention Index (Standard Non-polar) | 1845, 1858, 1913[8] | 1879[2] |

| Kovats Retention Index (Standard Polar) | 2279[8] | No experimental data available |

Note: The majority of publicly available data pertains to the (E)-isomer. Further experimental investigation is required to fully characterize the physicochemical properties of the (Z)-isomer.

Stereoisomer Visualization

The distinct geometries of the (E)- and (Z)-isomers of this compound are depicted below.

Caption: Chemical structures of (E)- and (Z)-2-Hexadecenal.

Experimental Protocols

Detailed experimental data for the synthesis and analysis of this compound isomers is not widely published. The following sections provide generalized protocols based on established methods for similar compounds.

Synthesis of (E)-2-Hexadecenal

The synthesis of (E)-2-Hexadecenal can be achieved through a multi-step process, often involving a Horner-Wadsworth-Emmons (HWE) reaction to establish the (E)-configured double bond, followed by oxidation of the resulting alcohol to the aldehyde.

Protocol: Horner-Wadsworth-Emmons Reaction and Oxidation

-

Ylide Formation: A phosphonate ester, such as diethyl (cyanomethyl)phosphonate, is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere to form the corresponding phosphonate carbanion (ylide).

-

Olefination: The ylide solution is then reacted with a long-chain aldehyde, such as pentadecanal. The reaction mixture is typically stirred at room temperature for several hours. The HWE reaction generally favors the formation of the (E)-alkene.

-

Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

-

Oxidation: The resulting (E)-2-hexadecenenitrile is then reduced to the corresponding alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H). The alcohol is subsequently oxidized to (E)-2-Hexadecenal using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane.

-

Final Purification: The final product is purified by column chromatography to yield pure (E)-2-Hexadecenal.

Synthesis of (Z)-2-Hexadecenal

The stereoselective synthesis of (Z)-alkenes is often accomplished using the Wittig reaction with non-stabilized ylides.[9][10][11]

Protocol: Wittig Reaction

-

Phosphonium Salt Formation: An appropriate alkyl halide is reacted with triphenylphosphine to form the corresponding phosphonium salt.

-

Ylide Generation: The phosphonium salt is treated with a strong, non-nucleophilic base (e.g., n-butyllithium, sodium amide) in an anhydrous, aprotic solvent (e.g., THF, ether) under an inert atmosphere to generate the ylide.

-

Reaction with Aldehyde: The ylide is then reacted with an appropriate aldehyde at low temperature. The reaction of non-stabilized ylides with aldehydes typically yields the (Z)-alkene as the major product.[10]

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography. The crude (Z)-2-Hexadecenal is then purified by column chromatography.

Analysis of this compound Stereoisomers

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable techniques for the separation and quantification of the (E) and (Z) isomers of this compound.

Protocol: Gas Chromatography (GC) Analysis

-

Sample Preparation: Samples containing this compound isomers are dissolved in a suitable volatile solvent (e.g., hexane, dichloromethane). An internal standard may be added for quantitative analysis.

-

GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A capillary column with a non-polar or medium-polarity stationary phase is typically employed for the separation of fatty aldehydes.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, followed by a ramp of 10 °C/minute to 250 °C, and held for 10 minutes.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Data Analysis: The retention times of the peaks are compared with those of authentic standards of (E)- and (Z)-2-Hexadecenal for identification. The peak areas are used for quantification.

Spectroscopic Data

Detailed, publicly available NMR and IR spectral data for the individual isomers of this compound are limited. However, based on the known spectral characteristics of similar unsaturated aldehydes, the following assignments can be predicted.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for (E)-Isomer | Predicted Chemical Shift (δ, ppm) for (Z)-Isomer |

| Aldehydic proton (-CHO) | 9.5 - 10.0 | 9.4 - 9.9 |

| Vinylic proton at C-2 | 6.0 - 6.2 (doublet of triplets) | 6.0 - 6.2 (doublet of triplets) |

| Vinylic proton at C-3 | 6.8 - 7.0 (doublet of triplets) | 6.7 - 6.9 (doublet of triplets) |

| Methylene protons at C-4 | ~2.2 | ~2.3 |

| Other methylene protons | 1.2 - 1.6 | 1.2 - 1.6 |

| Terminal methyl protons | ~0.9 | ~0.9 |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl carbon (C-1) | 190 - 205 |

| Vinylic carbon (C-2) | 130 - 140 |

| Vinylic carbon (C-3) | 150 - 160 |

| Aliphatic carbons | 14 - 35 |

Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H stretch (aldehyde) | 2720 and 2820 (two weak bands) |

| C=O stretch (aldehyde) | 1680 - 1710 (strong) |

| C=C stretch (alkene) | 1620 - 1680 (variable) |

| C-H bend (trans-alkene) | 960 - 980 (strong for E-isomer) |

| C-H bend (cis-alkene) | 675 - 730 (strong for Z-isomer) |

Logical Relationships in Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and analysis of this compound stereoisomers.

Caption: Workflow for the synthesis and analysis of this compound isomers.

Conclusion

This technical guide has summarized the key chemical and physical characteristics of the (E) and (Z) stereoisomers of this compound. While data for the (E)-isomer is more readily available, there is a clear need for further experimental work to fully characterize the (Z)-isomer. The provided generalized experimental protocols for synthesis and analysis offer a starting point for researchers. The structural diagrams and workflow visualization aim to provide a clear and concise understanding of this important unsaturated aldehyde and its stereoisomers, facilitating further research and development in related fields.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. This compound, Z [webbook.nist.gov]

- 3. (E)-2-Hexadecenal, 25 mg, CAS No. 22644-96-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. (E)-2-Hexadecenal [webbook.nist.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. scbt.com [scbt.com]

- 8. This compound | C16H30O | CID 5280541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

The Biological Functions of 2-Hexadecenal in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenal is a long-chain unsaturated fatty aldehyde that emerges from the catabolism of sphingolipids, crucial components of cell membranes involved in signaling. Specifically, it is a product of the irreversible degradation of sphingosine-1-phosphate (S1P) by the enzyme S1P lyase.[1][2][3] While historically viewed as a simple metabolic byproduct, a growing body of evidence reveals that this compound is a bioactive molecule with potent effects on mammalian cells. It plays a significant role in critical cellular processes, including apoptosis, cytoskeletal dynamics, and inflammatory signaling.[1][3] This technical guide provides a comprehensive overview of the known biological functions of this compound in mammalian cells, with a focus on its underlying molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its functions.

Core Biological Functions and Signaling Pathways

Induction of Apoptosis and Cytoskeletal Reorganization

A primary and well-documented function of this compound is its ability to induce programmed cell death (apoptosis) and cause significant alterations to the cellular cytoskeleton.[1][2][3] This effect has been observed in a variety of mammalian cell lines, including human embryonic kidney (HEK293T), mouse fibroblast (NIH3T3), human cervical cancer (HeLa), rat glioma (C6), and polymorphonuclear leukocytes (PMNLs).[1][4][5][6]

Treatment of these cells with this compound leads to distinct morphological changes, including cell rounding, detachment from the substrate, reduction of stress fibers, and the formation of lamellipodia.[1] These cytoskeletal rearrangements are a prelude to the induction of apoptosis.[1][3]

Signaling Pathway: The JNK-Dependent Apoptotic Cascade

The pro-apoptotic and cytoskeletal effects of this compound are predominantly mediated through the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.[1][3] The activation of this pathway by this compound is initiated by the generation of reactive oxygen species (ROS).[1]

The signaling cascade proceeds as follows:

-

ROS Generation: this compound treatment leads to an increase in intracellular ROS.

-

MLK3 Activation: The elevated ROS levels activate Mixed Lineage Kinase 3 (MLK3).

-

MKK4/7 Phosphorylation: Activated MLK3 then phosphorylates and activates MAP kinase kinases 4 and 7 (MKK4/7).

-

JNK Phosphorylation: MKK4/7, in turn, phosphorylate and activate JNK.

-

Activation of Downstream Apoptotic Effectors: Activated JNK translocates to the mitochondria and nucleus, where it modulates the activity of several pro- and anti-apoptotic proteins, leading to:

-

Phosphorylation of the transcription factor c-Jun.[1]

-

Activation of the pro-apoptotic Bcl-2 family members Bax and Bid.[1]

-

Increased translocation of Bim to the mitochondria.[1]

-

Release of cytochrome c from the mitochondria into the cytosol.[1]

-

Cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activation and apoptosis.[7]

-

Notably, other major signaling pathways such as the ERK, AKT, and p38 pathways do not appear to be significantly affected by this compound in this context.[1]

Modulation of Reactive Oxygen Species (ROS) Production

The effect of this compound on ROS production is concentration-dependent.[4][5] In polymorphonuclear leukocytes (PMNLs), submicromolar concentrations of this compound lead to an elevation in ROS production.[4][5] This effect is associated with an increased contribution of NADPH oxidase, myeloperoxidase (MPO), and the JNK-MAPK pathway to ROS generation.[2][4]

Conversely, at higher concentrations, this compound induces a decrease in ROS production, which correlates with the onset of apoptosis and a decline in mitochondrial membrane potential.[2][4] This suggests a biphasic role for this compound in modulating cellular redox status.

Metabolic Disturbances

Emerging evidence suggests that this compound may play a role in metabolic dysregulation. In human skeletal muscle cells, exposure to this compound has been shown to impair fatty acid oxidation.[3] Specifically, a concentration of 5µmol of this compound resulted in a 28% decrease in the efficiency of fatty acid oxidation.[3]

Furthermore, this compound treatment in these cells leads to a significant increase in the expression of the pro-inflammatory gene Interleukin-6 (IL-6).[3] A 5µmol concentration of this compound caused an 80% increase in IL-6 expression.[3] These findings suggest a potential link between elevated levels of this compound, impaired lipid metabolism, inflammation, and the development of insulin resistance and type II diabetes.

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of this compound in various mammalian cell models.

Table 1: Concentration-Dependent Effects of this compound

| Biological Effect | Cell Type(s) | Concentration Range | Outcome | Reference(s) |

| Apoptosis Induction | HEK293T, NIH3T3, HeLa | 25 µM | Increased percentage of apoptotic cells. | [7] |

| Cytoskeletal Reorganization | HEK293T, NIH3T3, HeLa | 25-50 µM | Cell rounding, detachment, reduced stress fibers. | [1][7] |

| JNK Activation | HEK293T | 25-50 µM | Dose-dependent increase in JNK phosphorylation. | [7] |

| ROS Production (Elevation) | Polymorphonuclear Leukocytes | Submicromolar | Increased ROS levels. | [4][5] |

| ROS Production (Decrease) | Polymorphonuclear Leukocytes | High micromolar | Decreased ROS levels, associated with apoptosis. | [2][4] |

| Intracellular Ca2+ Increase | Polymorphonuclear Leukocytes | High micromolar | Significant increase in free cytoplasmic Ca2+. | [2] |

| Impaired Fatty Acid Oxidation | Human Skeletal Muscle Cells | 5 µmol | 28% decrease in fatty acid oxidation efficiency. | [3] |

| Increased IL-6 Expression | Human Skeletal Muscle Cells | 2-5 µmol | 54-80% increase in IL-6 gene expression. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This protocol is designed to quantify the percentage of apoptotic cells following treatment with this compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeant and therefore only enters cells with compromised membranes (late apoptotic or necrotic cells).

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO)

-

Flow cytometer

-

-

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 25 µM) or vehicle control for a specified time (e.g., 3 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Visualization of F-actin Cytoskeleton by Phalloidin Staining

This protocol allows for the fluorescent labeling and visualization of filamentous actin (F-actin) to observe cytoskeletal rearrangements induced by this compound.

-

Principle: Phalloidin is a bicyclic peptide toxin that binds with high affinity to F-actin. When conjugated to a fluorescent dye (e.g., Rhodamine or Alexa Fluor), it allows for the visualization of actin filaments by fluorescence microscopy.

-

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

PBS

-

4% Paraformaldehyde (PFA) in PBS (for fixation)

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Fluorescently-conjugated Phalloidin (e.g., Rhodamine-Phalloidin)

-

Mounting medium with DAPI (for nuclear counterstain)

-

Fluorescence microscope

-

-

Procedure:

-

Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat with this compound (e.g., 25-50 µM) or vehicle for the desired time.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Incubate the cells with a working solution of fluorescently-conjugated phalloidin (diluted in PBS, e.g., 1:1000) for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Imaging: Visualize the F-actin and nuclei using a fluorescence microscope with the appropriate filter sets.

-

Western Blot Analysis of JNK Phosphorylation

This protocol is used to detect the activation of JNK by assessing its phosphorylation status.

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess JNK activation, a primary antibody that specifically recognizes the phosphorylated form of JNK (p-JNK) is used. The total amount of JNK protein is also measured using an antibody against total JNK as a loading control.

-

Materials:

-

Cultured cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

-

-

Procedure:

-

Cell Lysis: After treatment with this compound (e.g., 50 µM for 1 hour), wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total-JNK antibody to normalize for protein loading.

-

Conclusion

This compound is a bioactive lipid aldehyde with significant and diverse effects on mammalian cells. Its ability to induce apoptosis and cytoskeletal reorganization through a ROS-dependent JNK signaling pathway is a key aspect of its biological function. Furthermore, its dose-dependent modulation of ROS production and its impact on fatty acid metabolism and inflammatory gene expression highlight its potential role in both physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound and its potential as a therapeutic target or biomarker in various diseases. Further research is warranted to fully elucidate the complete spectrum of its biological activities and to establish its relevance in in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Corrigendum to “The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner” [Cell. Signal. 23(7) (2011) 1144-1152]. | The Benioff Center for Microbiome Medicine [microbiome.ucsf.edu]

- 6. Activation by phosphorylation and purification of human c-Jun N-terminal Kinase (JNK) isoforms in milligram amounts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PROTAC technology in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Hexadecenal in Oxidative Stress and Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenal (2-HD), a long-chain alpha,beta-unsaturated aldehyde, is emerging as a significant bioactive molecule implicated in cellular stress responses. It is endogenously produced through the enzymatic degradation of sphingosine-1-phosphate (S1P) by S1P lyase (SPL) and can also be generated non-enzymatically from the free-radical-mediated destruction of sphingolipids under conditions of oxidative stress.[1][2] Initially considered a mere metabolic byproduct, recent evidence has illuminated its role as a potent signaling molecule that can induce oxidative stress, disrupt cellular homeostasis, and trigger programmed cell death. This technical guide provides an in-depth overview of the role of this compound in oxidative stress and lipid peroxidation, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used to investigate its activity.

This compound: A Mediator of Oxidative Stress and Cellular Dysfunction

This compound exerts its biological effects primarily by inducing oxidative stress, which is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. At submicromolar concentrations, 2-HD has been shown to increase ROS production in polymorphonuclear leukocytes (PMNLs).[2] This elevation in ROS is associated with the activation of NADPH oxidase and myeloperoxidase (MPO).[2]

The accumulation of ROS and the inherent reactivity of the aldehyde group in 2-HD contribute to lipid peroxidation, a chain reaction of oxidative degradation of lipids. This process can damage cellular membranes, altering their fluidity and permeability, and can lead to the formation of other reactive aldehydes, further exacerbating cellular damage.

A critical consequence of 2-HD-induced oxidative stress is the activation of specific stress-activated signaling pathways. Notably, 2-HD has been demonstrated to specifically activate the c-Jun N-terminal kinase (JNK) signaling cascade, a key regulator of apoptosis, inflammation, and cellular stress responses.[1][3] The activation of JNK by 2-HD is dependent on the generation of ROS and the upstream kinase MLK3.[1] In contrast, other major signaling pathways such as ERK, AKT, and p38 MAP kinase are generally unaffected by 2-HD treatment.[1]

The sustained activation of the JNK pathway by 2-HD leads to a cascade of downstream events that culminate in apoptosis, or programmed cell death. These events include the phosphorylation of the transcription factor c-Jun, the release of cytochrome c from the mitochondria, the activation of pro-apoptotic proteins like Bax and Bid, and the increased translocation of Bim to the mitochondria.[1] This ultimately results in the activation of caspases, such as caspase-3, which execute the final stages of apoptosis, including the cleavage of essential cellular proteins like PARP.[1]

Beyond apoptosis, 2-HD also induces significant changes in cellular morphology, including cytoskeletal reorganization, cell rounding, and detachment from the extracellular matrix.[1] These effects are also mediated through the JNK-dependent pathway.[1]

The accumulation of fatty aldehydes, including 2-HD, is implicated in the pathophysiology of certain genetic disorders. For instance, Sjögren-Larsson syndrome, a rare inherited disorder, is caused by a deficiency in the enzyme fatty aldehyde dehydrogenase (FALDH), which is responsible for metabolizing long-chain aldehydes.[1] The resulting accumulation of these aldehydes is thought to contribute to the neurological and dermatological symptoms of the disease.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound on different cell types.

Table 1: Induction of Apoptosis by this compound

| Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) | Reference |

| NIH3T3 | 25 | 3 | ~25% | [4][5] |

| HeLa | 25 | 3 | ~30% | [4][5] |

| HEK293T | 25 | 3 | ~20% | [4][5] |

Table 2: Activation of JNK Signaling by this compound

| Cell Type | This compound Concentration (µM) | Treatment Duration | Effect on JNK Phosphorylation | Reference |

| HEK293T | 50 | 15 minutes | Observable increase | [4] |

| HEK293T | 25 - 50 | 1 hour | Dose-dependent increase | [4] |

| HeLa | 50 | Not specified | Robust activation | [4] |

| NIH3T3 | 50 | Not specified | Robust activation | [4] |

Table 3: Effect of this compound on Mitochondrial Membrane Potential in PMNLs

| This compound Concentration (µM) | Observation | Reference |

| 0.35 - 350 | Dose-dependent decrease in mitochondrial membrane potential | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induced apoptotic signaling pathway.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Caption: Experimental workflow for apoptosis assessment.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Culture:

-

Culture human embryonic kidney (HEK293T), human cervical carcinoma (HeLa), or mouse fibroblast (NIH3T3) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Preparation of this compound Stock Solution:

-

Dissolve synthetic (E)-2-Hexadecenal in chloroform:methanol (2:1 v/v).

-

Create a thin film by evaporating the organic solvent under a stream of nitrogen.

-

Prepare a 10 mM stock solution by adding a vehicle solution (e.g., 18% fatty acid-free BSA, 5% ethanol, and 150 mM NaCl) dropwise while vigorously vortexing. Prepare this stock solution fresh for each experiment.

-

-

Cell Treatment:

-

Seed cells in appropriate culture vessels (e.g., 10-cm plates for protein analysis, 96-well plates for viability assays).

-

Allow cells to adhere and reach 70-80% confluency.

-

For many signaling studies, serum-starve the cells for 3-6 hours in serum-free medium to reduce basal signaling activity.

-

Treat cells with the desired concentration of this compound (e.g., 25-50 µM) or vehicle control for the specified duration (e.g., 3-24 hours).

-

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

-

Cell Preparation:

-

Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Wash the collected cells twice with ice-cold Phosphate-Buffered Saline (PBS) by centrifugation at 400-600 x g for 5 minutes at room temperature.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution (100 µg/mL).

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up the compensation and gates.

-

Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis/necrosis).

-

Protocol 3: Western Blotting for Phosphorylated JNK (p-JNK)

-

Protein Extraction:

-

After this compound treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total JNK or a housekeeping protein like β-actin.

-

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

-

Cell Preparation:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Wash the cells once with warm PBS or serum-free medium.

-

-

DCFDA Staining:

-

Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) at a final concentration of 10-25 µM in serum-free medium.

-

Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

-

Treatment and Measurement:

-

Remove the DCFDA solution and wash the cells once with PBS.

-

Add the this compound treatment solution to the wells.

-

Measure the fluorescence intensity immediately and at various time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

-

A positive control, such as H2O2 or pyocyanin, and a negative control (vehicle) should be included.

-

Conclusion

This compound is a biologically active aldehyde that plays a significant role in mediating oxidative stress and inducing lipid peroxidation. Its ability to trigger the JNK signaling pathway, leading to apoptosis and cytoskeletal disruption, highlights its importance in cellular pathophysiology. The accumulation of 2-HD, either through enzymatic production or as a result of oxidative damage to sphingolipids, can have profound effects on cell fate. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted roles of this compound and to explore its potential as a biomarker or therapeutic target in diseases associated with oxidative stress and sphingolipid metabolism. Further research into the precise mechanisms of 2-HD action and its interactions with other cellular components will undoubtedly provide deeper insights into its role in health and disease.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. oxfordbiomed.com [oxfordbiomed.com]

- 3. benchchem.com [benchchem.com]

- 4. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Non-Enzymatic Pathways of 2-Hexadecenal Formation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hexadecenal is a bioactive long-chain fatty aldehyde implicated in various cellular processes, including cytoskeletal reorganization and apoptosis.[1][2] While its enzymatic formation via sphingosine-1-phosphate lyase is well-documented, several non-enzymatic pathways contribute to its generation, particularly under conditions of oxidative stress. This technical guide provides a comprehensive overview of the core non-enzymatic formation routes of this compound, including the degradation of sphingolipids through photolysis, radiolysis, and reaction with hypochlorous acid. Additionally, potential contributions from lipid peroxidation and Strecker-like degradation are discussed. This document is intended to serve as a resource for researchers investigating the roles of this compound in physiology and pathology by detailing the mechanisms of its formation, providing experimental protocols for its study, and presenting available quantitative data.

Core Non-Enzymatic Formation Pathways

The primary non-enzymatic routes to this compound involve the degradation of sphingolipids, a class of lipids integral to cell membrane structure and signaling.

Photolysis of Sphingolipids

Exposure to ultraviolet (UV) radiation can induce the formation of this compound from various sphingolipids, including sphingomyelin, ceramide, and galactocerebroside.[2] The proposed mechanism involves a Norrish Type-I photochemical reaction, which is characterized by the homolytic cleavage of the α-carbon-carbonyl bond in the excited state of the molecule. In the context of sphingolipids, the process is initiated by the photoexcitation of the amide group, leading to the formation of a nitrogen-centered radical. This radical intermediate then undergoes fragmentation through the rupture of C-C bonds, ultimately yielding this compound.[1]

Radiolysis of Sphingolipids

Ionizing radiation, such as gamma rays, can lead to the formation of this compound from sphingolipids through a free-radical-mediated process.[1] The primary reactive species generated from the radiolysis of water are hydroxyl radicals (•OH), which can abstract a hydrogen atom from the sphingolipid backbone, particularly from the hydrophilic headgroup.[3][4] This results in the formation of a carbon-centered radical. Subsequent rearrangement and fragmentation of this radical intermediate, involving C-C bond cleavage, produces this compound.[1]

References

- 1. researchgate.net [researchgate.net]